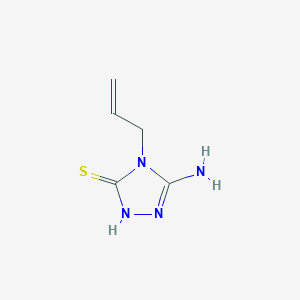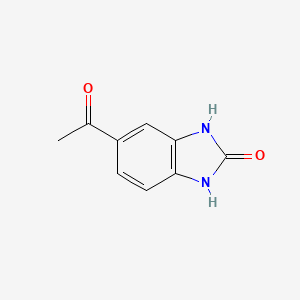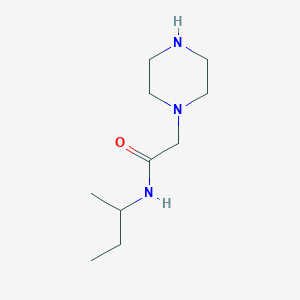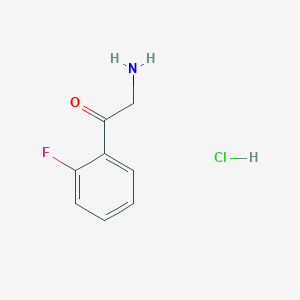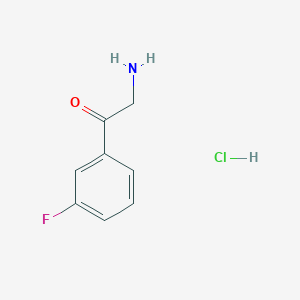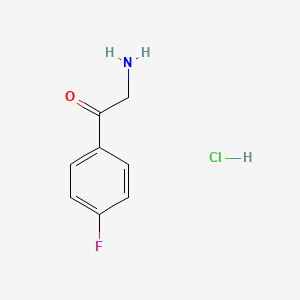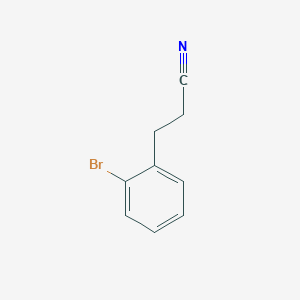
3-(2-Bromophenyl)propanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated nitrile compounds can involve various strategies, including halogenation, polycondensation, and the use of brominating agents. For instance, the synthesis of "propane 3-bromo-1-(triphenyl phosphonium) bromide" and its tribromide counterpart involves NMR, FT-IR spectroscopy, and single-crystal X-ray analysis . Similarly, the synthesis of "2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane" from Bisphenol A through nitration and bromation demonstrates a method to introduce bromine atoms into aromatic compounds . These methods could potentially be adapted for the synthesis of "3-(2-Bromophenyl)propanenitrile".
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of "3-p-bromophenyl-1-nitroso-2-pyrazoline" was determined using X-ray single-crystal techniques, revealing a non-planar molecule stabilized by van der Waals interactions and a potential weak charge transfer interaction . The molecular structure of "3-(2-Bromophenyl)propanenitrile" would likely exhibit similar features, with the bromophenyl group influencing the overall molecular geometry and reactivity.
Chemical Reactions Analysis
Brominated nitriles can participate in various chemical reactions, including coupling reactions and reactions with electrophiles. The study of "3-bromo-2-trimethylsilyl-1-propene" shows its reactivity towards electrophiles like aldehydes, ketones, and nitriles in the presence of zinc . Additionally, the reaction of phenyl isoselenocyanate with malononitrile in the presence of a base leads to the formation of seleno-containing heterocycles . These reactions highlight the versatility of brominated nitriles in organic synthesis, which could be relevant for "3-(2-Bromophenyl)propanenitrile".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nitriles are influenced by their molecular structure. The presence of a bromine atom can affect the compound's boiling point, density, and solubility. For example, the thermal stability of brominating agents like "1,3-propanediylbis(triphenylphosphonium) monotribromide" was assessed using differential scanning calorimetry and thermogravimetric analysis . The hydrogen-bonded chains in "racemic 2-benzyl-3-(2-bromophenyl)propiononitrile" demonstrate the potential for intermolecular interactions in solid-state structures . These properties are essential for understanding the behavior of "3-(2-Bromophenyl)propanenitrile" in different environments and its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives of propanenitrile, similar to 3-(2-Bromophenyl)propanenitrile, has shown promising results in antimicrobial studies. A study synthesized a series of these compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that certain compounds exhibited potent activity against the tested microorganisms, highlighting the potential of these compounds in antimicrobial applications (Desai, Pandya, & Vaja, 2017).
Structural Analysis and Applications
The structural characteristics of related compounds have been analyzed in detail, providing insights into their potential applications. For instance, a study on 2'‐Bromo‐4‐[N‐(2‐cyanoethyl)‐N‐(2‐phenylethyl)]amino‐4'‐nitroazobenzene, a compound structurally similar to 3-(2-Bromophenyl)propanenitrile, revealed the twists and bonds that could influence its applications in various fields (Główka & Olubek, 1994).
Synthesis of Heterocycles
The use of related propanenitriles as precursors in synthesizing heterocyclic systems has been explored. These compounds serve as key building blocks for the creation of imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, which have wide-ranging applications in chemical and pharmaceutical industries (Drabina & Sedlák, 2012).
Crystallography and Material Science
Studies in crystallography involving similar compounds have provided insights into their potential use in materials science. The detailed crystal structure analysis of these compounds aids in understanding their physical properties and potential applications in the development of new materials (Sharma et al., 2014).
Environmental Remediation
Research has also been conducted on the degradation of similar compounds in environmental remediation applications. The degradation of 3,3'-iminobis-propanenitrile using a micro-electrolysis system indicates the potential for using related compounds in treating environmental pollutants (Lai et al., 2013).
Polymer Science
In the field of polymer science, studies have demonstrated the use of related compounds in the synthesis of polymers. The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) from an external initiator using related catalyst ligands highlights the potential of these compounds in the development of new polymeric materials (Bronstein & Luscombe, 2009).
Safety And Hazards
“3-(2-Bromophenyl)propanenitrile” is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHFTWIJCWDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536155 | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)propanenitrile | |
CAS RN |
61698-07-5 | |
| Record name | 2-Bromobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
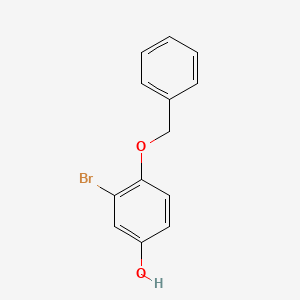

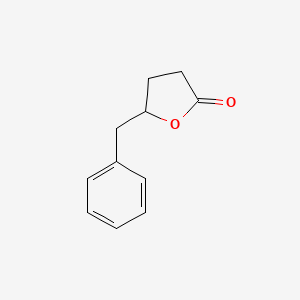

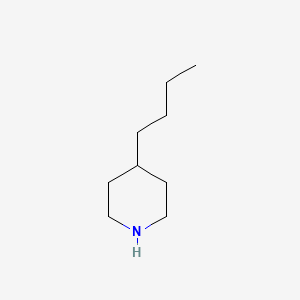
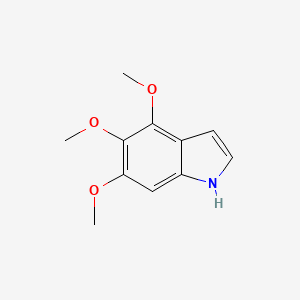
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
